Diethyl [dicyano(2-oxocyclohexyl)methyl]propanedioate
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Overview
Description
Diethyl [dicyano(2-oxocyclohexyl)methyl]propanedioate is a versatile chemical compound with a complex structure. It is known for its high perplexity and burstiness, enabling the synthesis of diverse derivatives for various applications. This compound is also referred to as diethyl 2-(2-oxocyclohexyl)malonate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [dicyano(2-oxocyclohexyl)methyl]propanedioate typically involves the alkylation of enolate ions. The enolate ion is formed by the reaction of diethyl malonate with sodium ethoxide in ethanol. This enolate ion then reacts with an alkyl halide in an S_N2 reaction, forming a new carbon-carbon bond . The reaction conditions usually involve a primary or methyl alkyl halide, and the process can be repeated to yield a dialkylated malonic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl [dicyano(2-oxocyclohexyl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the α-position relative to the carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides for alkylation reactions.
Major Products
The major products formed from these reactions include substituted malonic esters, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl [dicyano(2-oxocyclohexyl)methyl]propanedioate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of diethyl [dicyano(2-oxocyclohexyl)methyl]propanedioate involves its conversion to enolate ions, which then participate in various nucleophilic substitution reactions. The enolate ion acts as a nucleophile, attacking electrophilic centers in other molecules to form new carbon-carbon bonds . This mechanism is crucial for its role in synthetic organic chemistry.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl [dicyano(2-oxocyclohexyl)methyl]propanedioate include:
Diethyl malonate: A simpler malonic ester used in similar synthetic applications.
Dimethyl malonate: Another malonic ester with similar reactivity but different physical properties.
Uniqueness
This compound is unique due to its complex structure, which allows for the synthesis of a wide variety of derivatives. Its high perplexity and burstiness make it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C16H20N2O5 |
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Molecular Weight |
320.34 g/mol |
IUPAC Name |
diethyl 2-[dicyano-(2-oxocyclohexyl)methyl]propanedioate |
InChI |
InChI=1S/C16H20N2O5/c1-3-22-14(20)13(15(21)23-4-2)16(9-17,10-18)11-7-5-6-8-12(11)19/h11,13H,3-8H2,1-2H3 |
InChI Key |
RAYSPJBZKYEUDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)C(C#N)(C#N)C1CCCCC1=O |
Origin of Product |
United States |
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